molecular formula C11H15BrN2O B1450409 N-(3-amino-4-bromophenyl)-3-methylbutanamide CAS No. 1516553-30-2

N-(3-amino-4-bromophenyl)-3-methylbutanamide

Cat. No.: B1450409
CAS No.: 1516553-30-2
M. Wt: 271.15 g/mol
InChI Key: XGOQKJHZWDDTOG-UHFFFAOYSA-N
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Description

N-(3-amino-4-bromophenyl)-3-methylbutanamide is an organic compound that features a bromine atom and an amino group attached to a phenyl ring, along with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-bromophenyl)-3-methylbutanamide typically involves the following steps:

    Bromination: The starting material, 3-aminoaniline, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-bromophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(3-amino-4-bromophenyl)-3-methylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-amino-4-bromophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-3-methylbutanamide
  • N-(3-amino-4-fluorophenyl)-3-methylbutanamide
  • N-(3-amino-4-iodophenyl)-3-methylbutanamide

Uniqueness

N-(3-amino-4-bromophenyl)-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

N-(3-amino-4-bromophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7(2)5-11(15)14-8-3-4-9(12)10(13)6-8/h3-4,6-7H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOQKJHZWDDTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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